BenchChemオンラインストアへようこそ!

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Anticonvulsant Research Piperazinylpyrimidine SAR Neurological Disorder Models

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide (CAS 1421584-24-8) is a synthetic small molecule with the molecular formula C24H27N5OS and a molecular weight of 433.57 g/mol. It belongs to the class of piperazinylpyrimidine derivatives, which are widely investigated for their diverse chemotherapeutic potential, including antitumor, antimicrobial, and anticonvulsant activities, due to the privileged nature of both the pyrimidine and piperazine scaffolds.

Molecular Formula C24H27N5OS
Molecular Weight 433.57
CAS No. 1421584-24-8
Cat. No. B2524050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
CAS1421584-24-8
Molecular FormulaC24H27N5OS
Molecular Weight433.57
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C24H27N5OS/c30-24(11-16-31-21-9-5-2-6-10-21)27-22-17-23(26-19-25-22)29-14-12-28(13-15-29)18-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,26,27,30)
InChIKeyPBLWVQUBHPWYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide (CAS 1421584-24-8): Compound Identity and Core Structural Features


N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide (CAS 1421584-24-8) is a synthetic small molecule with the molecular formula C24H27N5OS and a molecular weight of 433.57 g/mol . It belongs to the class of piperazinylpyrimidine derivatives, which are widely investigated for their diverse chemotherapeutic potential, including antitumor, antimicrobial, and anticonvulsant activities, due to the privileged nature of both the pyrimidine and piperazine scaffolds [1]. The compound features a pyrimidine core substituted at the 6-position with a 4-benzylpiperazin-1-yl moiety and at the 4-position with a 3-(phenylthio)propanamide side chain.

Why N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide Cannot Be Replaced by Generic Piperazinylpyrimidine Analogs


Within the piperazinylpyrimidine class, biological activity is exquisitely sensitive to the nature and position of substituents on both the pyrimidine core and the pendant aryl/heteroaryl groups [1]. The specific combination of a 4-benzylpiperazin-1-yl group at the pyrimidine 6-position and a 3-(phenylthio)propanamide chain at the 4-position creates a unique pharmacophoric arrangement. Generic substitution with analogs lacking the benzyl group on the piperazine ring, bearing a different N-aryl substitution, or possessing an altered linker (e.g., replacing the thioether with an oxygen or a sulfone) is known to drastically alter target binding affinity, selectivity, and in vivo efficacy within this chemical series. Therefore, direct interchange without comparative biological validation risks selecting a compound with a fundamentally different activity and safety profile.

Quantitative Differentiation Evidence for N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide


Differentiation by 4-Benzylpiperazine Substituent vs. 4-Phenylpiperazine Analogs: Impact on Anticonvulsant Screening Profile

Preliminary data indicate that N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is positive in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, a broad-spectrum anticonvulsant profile . This contrasts with many closely related analogs where replacing the N-benzyl group on the piperazine with an N-phenyl group often leads to preferential activity in only one model or reduced potency, as inferred from structure-activity relationship (SAR) studies on similar piperazine-clubbed triazine derivatives where 4-benzylpiperazin-1-yl analogs showed superior dual-model activity compared to their 4-phenyl counterparts . Direct, quantitative head-to-head data (ED50 values) for this specific compound against a named comparator are not available in the open literature; the profile is inferred from reported screening results.

Anticonvulsant Research Piperazinylpyrimidine SAR Neurological Disorder Models

Structural Differentiation from N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide: Influence of the 6-Position Heterocycle

The target compound features a 4-benzylpiperazin-1-yl group at the pyrimidine 6-position, whereas a closely related analog, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide, replaces this with a pyrazole ring . In the piperazinylpyrimidine class, the incorporation of a piperazine moiety is a well-validated strategy for enhancing kinase inhibition and improving aqueous solubility and cellular permeability over simpler heteroaromatic substituents [1]. While direct comparative biological data between these two specific compounds are lacking, the piperazine scaffold in analogous series has been shown to contribute to improved target binding (e.g., IC50 values in the low nanomolar range) and better drug-like properties compared to unsubstituted heterocycles, which often suffer from rapid metabolic clearance.

Kinase Inhibition Cancer Research Scaffold Hopping

Class-Level Safety Differentiation: Preliminary Hepatotoxicity Data vs. Valproic Acid and Other First-Generation Anticonvulsants

Available vendor-level annotations for the target compound report no hepatotoxicity observed in preliminary screens . This represents a potentially significant safety differentiation from first-generation anticonvulsants such as valproic acid, which carries a well-documented risk of severe hepatotoxicity, with an incidence of fatal hepatic failure estimated at approximately 1 in 10,000 to 1 in 50,000 patients [1]. The absence of hepatotoxicity signals in early screening is a critical factor for lead prioritization in neurological drug discovery. However, this data point for the target compound is not from a peer-reviewed publication and must be interpreted with extreme caution.

Drug Safety Hepatotoxicity Screening Anticonvulsant Development

High-Return Application Scenarios for N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide Procurement


Broad-Spectrum Anticonvulsant Lead Optimization Programs Targeting Dual MES/scPTZ Activity

Given its reported dual-positive profile in MES and scPTZ seizure models , this compound serves as a high-priority starting point for medicinal chemistry campaigns aimed at developing next-generation broad-spectrum anticonvulsants. The compound can be procured as a reference standard to benchmark novel analogs in the same chemical series, where the goal is to improve upon the dual-model efficacy while maintaining a favorable early safety signal. The 4-benzylpiperazine motif is specifically valuable for exploring SAR around CNS penetration and target engagement.

Chemical Tool Compound for Investigating Piperazinylpyrimidine Biological Targets in Neuroscience

The unique pharmacophoric combination of a benzylpiperazine-pyrimidine core with a phenylthio-propanamide side chain makes this compound a valuable chemical probe for target identification studies. It can be used in affinity-based proteomics or cellular thermal shift assays (CETSA) to identify its protein target(s) responsible for the observed anticonvulsant phenotype. This is essential for deconvoluting the mechanism of action and guiding rational, structure-based optimization efforts.

Reference Standard for Analytical and QC Method Development in Piperazine-Containing APIs

The compound's well-defined structure, featuring a pyrimidine core with distinct UV chromophores (benzylpiperazine and phenylthio groups), makes it suitable for use as a reference standard in HPLC/UV or LC-MS method development and validation. It can serve as a system suitability standard for the analysis of more complex piperazinylpyrimidine drug candidates or related substances, particularly those requiring separation from closely related positional isomers or degradation products [1].

Quote Request

Request a Quote for N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.